molecular formula C13H24N2O2 B3005565 Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate CAS No. 1780952-23-9

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate

Cat. No. B3005565
CAS RN: 1780952-23-9
M. Wt: 240.347
InChI Key: JTZPMOKTICLZRH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate, also known as ACPD, is a chemical compound that has been extensively studied due to its potential use as a pharmacological tool in scientific research. ACPD is a derivative of piperidine, a cyclic amine that is commonly found in many natural products and synthetic compounds.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques

    Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a structurally related compound, was synthesized via an intramolecular lactonization reaction and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).

  • Molecular Structure Analysis

    The compound has a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, and its crystal structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Synthesis of Bioactive Compounds

  • Intermediate for Biologically Active Compounds

    Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

  • Applications in Drug Synthesis

    Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Development of Novel Compounds

  • Creation of Novel Piperidine Derivatives

    The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents afforded promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

  • Stereoselective Synthesis for Drug Development

    The stereoselective synthesis of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles has potential applications in drug development (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9(8-15)10-7-11(10)14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPMOKTICLZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780952-23-9
Record name tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate
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